8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione features a fused imidazo[2,1-f]purine core with three distinct substituents:
- Position 8: A 2,4-dimethoxyphenyl group.
- Position 3: A 2-methylallyl (prenyl-like) chain.
- Position 1: A methyl group.
This scaffold is structurally related to purine derivatives with demonstrated activity in modulating receptors (e.g., serotonin, dopamine) and enzymes (e.g., phosphodiesterases, kinases).
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12(2)11-25-18(26)16-17(22(3)20(25)27)21-19-23(8-9-24(16)19)14-7-6-13(28-4)10-15(14)29-5/h6-7,10H,1,8-9,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEIWEXCCLPINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-f]purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as purine derivatives and imidazole compounds.
Introduction of the 2,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the purine core.
Alkylation: The methyl and 2-methylallyl groups can be introduced via alkylation reactions using suitable alkylating agents under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the imidazo[2,1-f]purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS Number: 872628-17-6) is a synthetic organic molecule that belongs to the class of imidazopyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O4 |
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | 6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
| InChI Key | AGKCHNAMKHIZPX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It can bind to certain receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- DNA Interaction : There is evidence suggesting that the compound may intercalate into DNA, thereby affecting gene expression and replication processes.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Activation of caspases leading to programmed cell death.
- Inhibition of tumor growth in xenograft models.
A notable study reported an IC50 value in the nanomolar range for certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Case Studies
- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment.
- Antibacterial Efficacy : Another investigation assessed its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
Comparison with Similar Compounds
Key Observations:
Position 8 Modifications: The 2,4-dimethoxyphenyl group in the target compound contrasts with isoquinoline-butyl (Compound 5, ) or triazole-methyl (Compound 65, ) substituents. These differences influence receptor selectivity; e.g., the isoquinoline group in Compound 5 enhances affinity for 5-HT1A and D2 receptors, while triazole derivatives improve water solubility .
Position 3 Substituents :
- The 2-methylallyl chain in the target compound may confer enhanced membrane permeability due to its lipophilic nature. Comparatively, piperidinyl-ethyl () or dimethyl () groups balance lipophilicity and solubility .
Biological Targets :
- Phosphodiesterase (PDE) Inhibition : Compound 5 () inhibits PDE4B1 and PDE10A, critical in neurodegenerative and inflammatory diseases. The target compound’s dimethoxyaryl group may similarly engage PDE active sites .
- Kinase Inhibition : Derivatives with aryl groups at Position 7 (e.g., ) are designed for kinase selectivity, implying the target compound’s phenyl groups could align with this activity .
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Electron-donating methoxy groups (e.g., 2,4-dimethoxyphenyl) improve binding to aromatic-rich enzyme pockets (e.g., PDEs, kinases) via π-π interactions .
- Alkyl Chains: Bulky substituents (e.g., isoquinoline-butyl in Compound 5) enhance receptor affinity but may reduce metabolic stability .
- Hybrid Scaffolds: Combining purine cores with heterocycles (e.g., triazoles, isoquinolines) broadens pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
